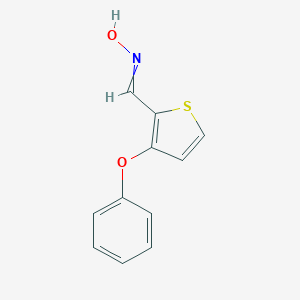

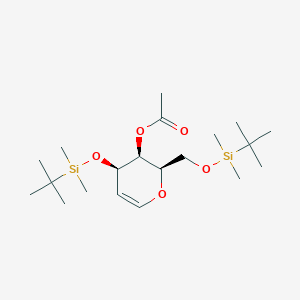

![molecular formula C9H8N2O B064361 1-(1H-苯并[d]咪唑-4-基)乙酮 CAS No. 159724-51-3](/img/structure/B64361.png)

1-(1H-苯并[d]咪唑-4-基)乙酮

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “1-(1H-Benzo[d]imidazol-4-yl)ethanone” , often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine, showcasing the diversity of synthetic approaches available for such compounds (Zhan et al., 2019).

Molecular Structure Analysis

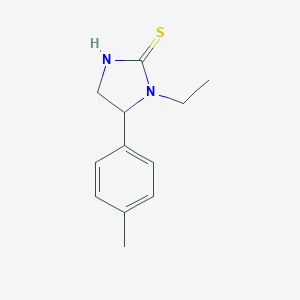

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, forming the benzimidazole core. The structural analysis often involves X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the dihedral angles formed between various planes in the compound. For example, the synthesis and structure of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate demonstrate the intricacies of molecular geometry within the benzimidazole derivatives (Zhu et al., 2012).

科学研究应用

1. Therapeutic Potential of Imidazole Compounds

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Imidazole has become an important synthon in the development of new drugs .

- Methods of Application: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antimicrobial Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole is a heterocyclic moiety whose derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications .

- Methods of Application: Benzimidazole agents are the vital pharmacophore and privileged sub-structures in chemistry of medicine. They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .

- Results or Outcomes: Benzimidazole is most promising category of bioactive heterocyclic compound that exhibit a wide variety of biological activities in medicinal field. The present review only focus on antimicrobial activity of reported benzimidazole derivatives .

3. Anticancer Potential of Imidazole Compounds

- Summary of Application: Imidazole compounds have shown potential in the treatment of cancer. For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated it for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .

- Methods of Application: The compound was synthesized and its anticancer activity was evaluated using the MTT assay, with cisplatin as a reference drug .

- Results or Outcomes: The study showed that the synthesized compound exhibited promising anticancer activity .

4. Antiparasitic Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole compounds have shown potential in the treatment of parasitic infections .

- Methods of Application: Benzimidazole derivatives are synthesized and their antiparasitic activity is evaluated .

- Results or Outcomes: Benzimidazole derivatives have been found to be effective against a variety of parasites. For example, albendazole and mebendazole are benzimidazole derivatives that are currently marketed as antiparasitic drugs .

5. Anti-Inflammatory Potential of Imidazole Compounds

- Summary of Application: Imidazole compounds have shown potential in the treatment of inflammation .

- Methods of Application: The derivatives of imidazole show different biological activities such as anti-inflammatory .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

6. Antiviral Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole compounds have shown potential in the treatment of viral infections .

- Methods of Application: Benzimidazole derivatives are synthesized and their antiviral activity is evaluated .

- Results or Outcomes: Benzimidazole derivatives have been found to be effective against a variety of viruses .

未来方向

属性

IUPAC Name |

1-(1H-benzimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFHRRBDCBYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598718 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-4-yl)ethanone | |

CAS RN |

159724-51-3 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

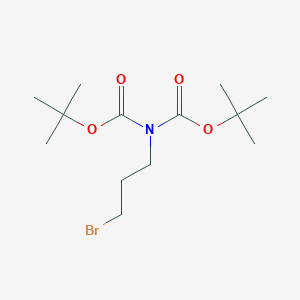

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

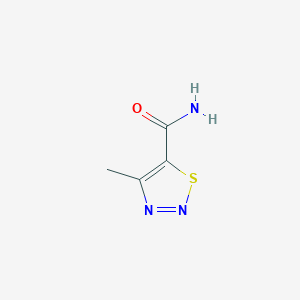

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)